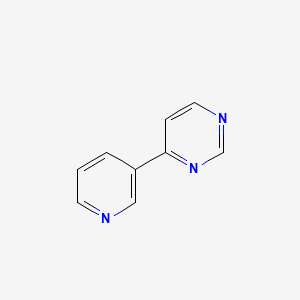
4-(Pyridin-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-3-yl)pyrimidine est un composé hétérocyclique constitué d'un cycle pyridine fusionné à un cycle pyrimidine. Ce composé suscite un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de son rôle de brique élémentaire dans la synthèse de divers produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-(Pyridin-3-yl)pyrimidine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante consiste à faire réagir la 3-aminopyridine avec de l'acétate de formamidine sous reflux. La réaction se déroule par la formation d'un intermédiaire qui se cyclise ensuite pour former le produit souhaité.
Méthodes de production industrielle
Dans un environnement industriel, la production de this compound peut être mise à l'échelle en utilisant des réacteurs à flux continu. Cette méthode permet un meilleur contrôle des conditions de réaction, des rendements plus élevés et des temps de réaction réduits. L'utilisation de catalyseurs tels que les nanoparticules d'oxyde de magnésium peut encore améliorer l'efficacité de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions
La 4-(Pyridin-3-yl)pyrimidine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les substituants sur les cycles pyridine ou pyrimidine sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de N-oxyde de pyridine, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles pyridine ou pyrimidine.
Applications De Recherche Scientifique
La 4-(Pyridin-3-yl)pyrimidine a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle sert de brique élémentaire pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est utilisé dans l'étude des inhibiteurs enzymatiques et des antagonistes des récepteurs.
Médecine : C'est un intermédiaire clé dans la synthèse de produits pharmaceutiques, en particulier ceux qui ciblent le cancer et les maladies infectieuses.
Industrie : Le composé est utilisé dans le développement d'agrochimiques et de colorants.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle peut agir comme un inhibiteur des kinases dépendantes des cyclines (CDK), qui sont essentielles à la régulation du cycle cellulaire. En se liant au site actif des CDK, le composé empêche la phosphorylation des protéines cibles, inhibant ainsi la prolifération cellulaire .
Mécanisme D'action
The mechanism of action of 4-(Pyridin-3-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(Pyridin-2-yl)pyrimidine
- 4-(Pyridin-4-yl)pyrimidine
- 4-(Pyridin-3-yl)quinazoline
Unicité
La 4-(Pyridin-3-yl)pyrimidine est unique en raison de son motif de substitution spécifique, qui confère des propriétés électroniques et stériques distinctes. Cette unicité en fait un échafaudage précieux dans la conception de médicaments, offrant des affinités de liaison et des sélectivités différentes par rapport à ses analogues .
Propriétés
Numéro CAS |
98589-71-0 |
|---|---|
Formule moléculaire |
C9H7N3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
4-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C9H7N3/c1-2-8(6-10-4-1)9-3-5-11-7-12-9/h1-7H |
Clé InChI |
PSXJPOTVCKWHGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)
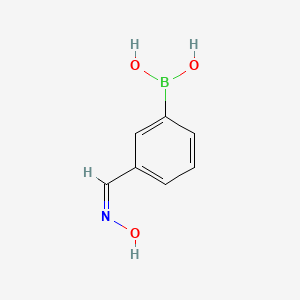
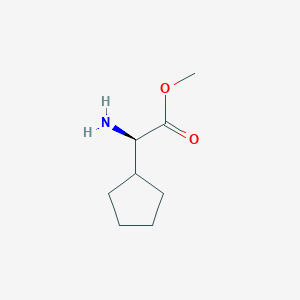
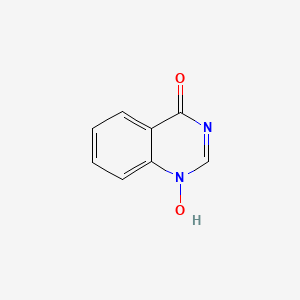
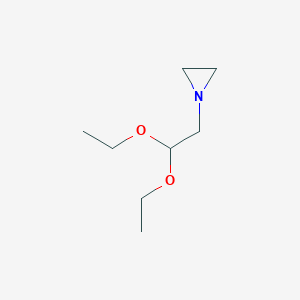

![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)



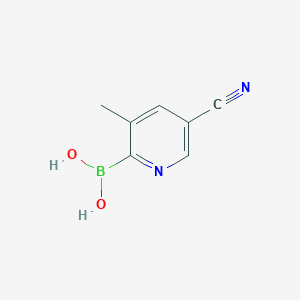

![1h-Indeno[5,6-c][1,2,5]oxadiazole](/img/structure/B11918186.png)
